molecular formula C19H21N3O6 B11544312 N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B11544312
M. Wt: 387.4 g/mol
InChI Key: ZZNRFXHLRFUDAO-KEBDBYFISA-N
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Description

N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both methoxy and nitro functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 2,4-dimethoxy-5-nitrobenzaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy groups could result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-dimethylaminophenyl)methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-(2-chloro-4-dimethylaminophenyl)methylidene]-2-(2-thienyl)acetohydrazide

Uniqueness

N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H21N3O6/c1-12-5-6-15(7-13(12)2)28-11-19(23)21-20-10-14-8-16(22(24)25)18(27-4)9-17(14)26-3/h5-10H,11H2,1-4H3,(H,21,23)/b20-10+

InChI Key

ZZNRFXHLRFUDAO-KEBDBYFISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2OC)OC)[N+](=O)[O-])C

Origin of Product

United States

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